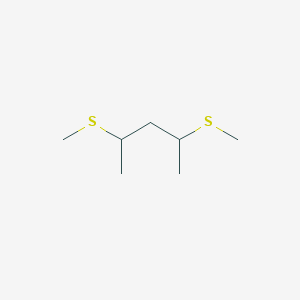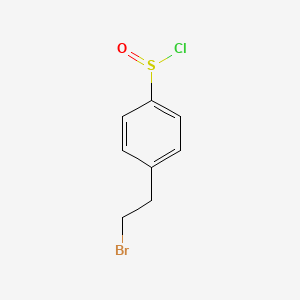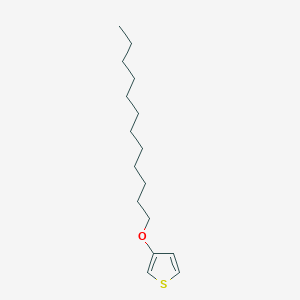
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol is a complex organic compound that features both acetic acid and sulfonyl functional groups. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the sulfonation of 4-methylphenyl compounds, followed by the introduction of the pent-1-en-3-ol moiety through a series of nucleophilic substitution and elimination reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and dyes.
作用機序
The mechanism of action of acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
類似化合物との比較
Similar Compounds
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-2-ol
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-4-ol
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-5-ol
Uniqueness
What sets acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol apart from similar compounds is the specific positioning of the sulfonyl and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
121034-01-3 |
|---|---|
分子式 |
C14H20O5S |
分子量 |
300.37 g/mol |
IUPAC名 |
acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O3S.C2H4O2/c1-3-11(13)8-9-16(14,15)12-6-4-10(2)5-7-12;1-2(3)4/h4-9,11,13H,3H2,1-2H3;1H3,(H,3,4) |
InChIキー |
DTCYHNCEOYTVIM-UHFFFAOYSA-N |
正規SMILES |
CCC(C=CS(=O)(=O)C1=CC=C(C=C1)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
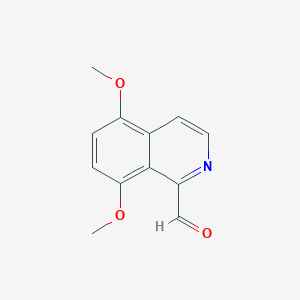
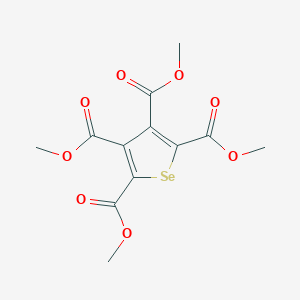
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
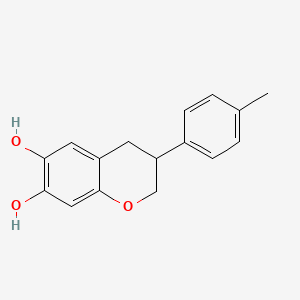
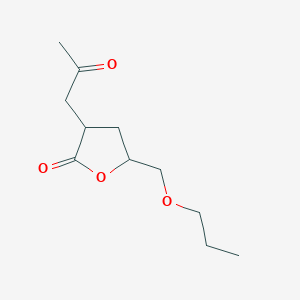
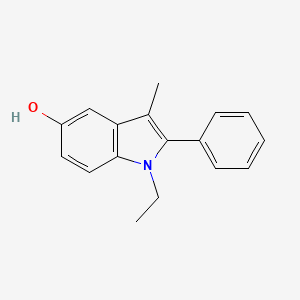
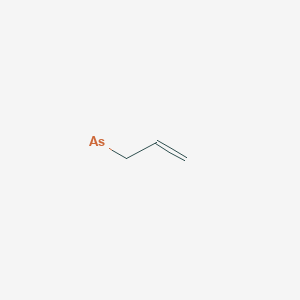
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

